molecular formula C15H11Cl2F3N4OS B2485964 4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide CAS No. 306976-83-0

4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide

Cat. No.: B2485964
CAS No.: 306976-83-0
M. Wt: 423.24
InChI Key: YHONQCDYJUVRIE-UHFFFAOYSA-N
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Description

4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide typically involves multiple steps. One common route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethanethiol to form the corresponding thioether. This intermediate is then reacted with 4-chlorobenzohydrazide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]amino]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N4OS/c16-10-3-1-8(2-4-10)13(25)24-23-12(21)7-26-14-11(17)5-9(6-22-14)15(18,19)20/h1-6H,7H2,(H2,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHONQCDYJUVRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=C(CSC2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C(/CSC2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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